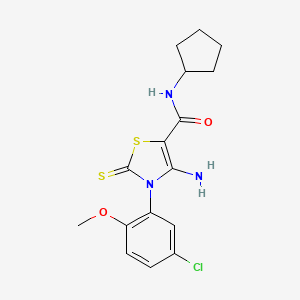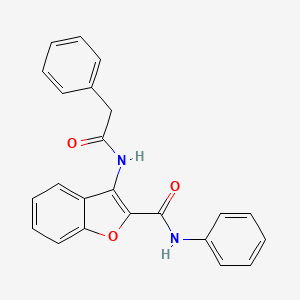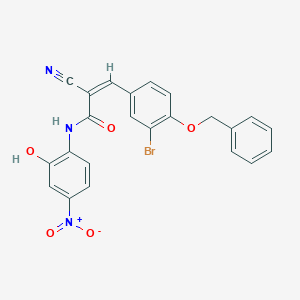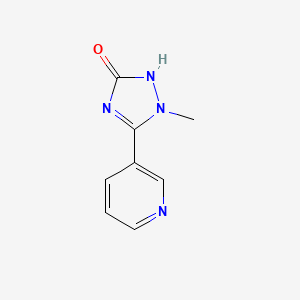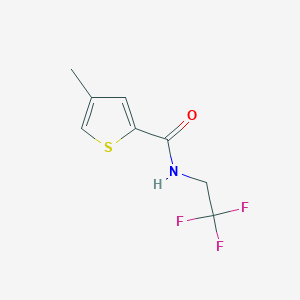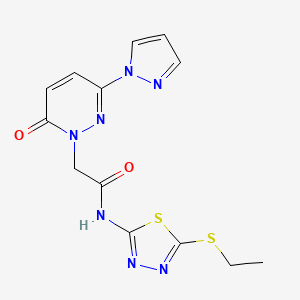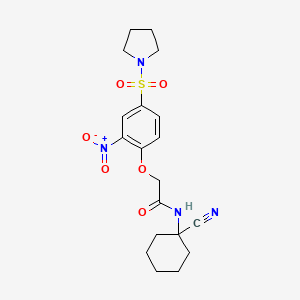
N-(1-cyanocyclohexyl)-2-(2-nitro-4-pyrrolidin-1-ylsulfonylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclohexyl)-2-(2-nitro-4-pyrrolidin-1-ylsulfonylphenoxy)acetamide, commonly known as CCPA, is a chemical compound that has been widely used in scientific research. CCPA is a potent and selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that plays an important role in regulating various physiological processes in the body.
作用机制
CCPA acts as a potent and selective agonist of the adenosine A1 receptor. Activation of the adenosine A1 receptor leads to the inhibition of adenylate cyclase, which in turn leads to a decrease in cAMP levels. This results in the inhibition of various ion channels and enzymes, which leads to the physiological effects of CCPA.
Biochemical and Physiological Effects:
CCPA has a wide range of biochemical and physiological effects. It has been shown to have potent vasodilatory effects on the cardiovascular system, which leads to a decrease in blood pressure and heart rate. CCPA has also been shown to have analgesic and anti-inflammatory effects, which makes it a potential therapeutic agent for the treatment of pain and inflammation.
实验室实验的优点和局限性
One of the main advantages of using CCPA in lab experiments is its potency and selectivity for the adenosine A1 receptor. This makes it a valuable tool for studying the role of adenosine A1 receptors in various physiological processes. However, one of the limitations of using CCPA is its potential toxicity and side effects, which need to be carefully monitored in lab experiments.
未来方向
There are several future directions for the study of CCPA. One area of research is the development of more potent and selective agonists of the adenosine A1 receptor. Another area of research is the identification of the downstream signaling pathways that are activated by adenosine A1 receptor activation. Finally, the potential therapeutic applications of CCPA in the treatment of various diseases, such as hypertension, pain, and inflammation, need to be further explored.
合成方法
CCPA can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 1-cyanocyclohexane with sodium hydride to form the corresponding sodium salt. This is followed by the reaction of the sodium salt with 2-nitro-4-pyrrolidin-1-ylsulfonylchloride to form the corresponding sulfonate ester. The final step involves the reaction of the sulfonate ester with 2-(2-chloroacetyl)phenol to form CCPA.
科学研究应用
CCPA has been extensively used in scientific research to study the role of adenosine A1 receptors in various physiological processes. It has been shown to have a wide range of effects on the cardiovascular system, central nervous system, and immune system. CCPA has been used to study the effects of adenosine A1 receptor activation on blood pressure, heart rate, and vascular tone. It has also been used to study the role of adenosine A1 receptors in the regulation of sleep, pain, and inflammation.
属性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(2-nitro-4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O6S/c20-14-19(8-2-1-3-9-19)21-18(24)13-29-17-7-6-15(12-16(17)23(25)26)30(27,28)22-10-4-5-11-22/h6-7,12H,1-5,8-11,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUYITJFAKNSKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclohexyl)-2-[2-nitro-4-(pyrrolidine-1-sulfonyl)phenoxy]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

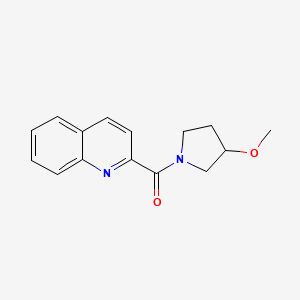
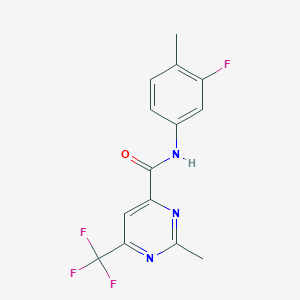
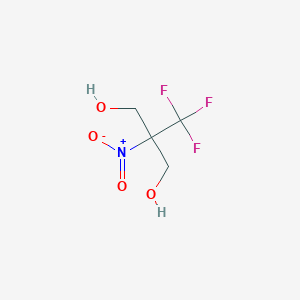
![N,N-dimethyl-4-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)benzenesulfonamide](/img/structure/B2566091.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2566092.png)

![phenyl N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]carbamate](/img/structure/B2566099.png)
![(Z)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2566100.png)
